molecular formula C12H10N2O B11901552 2-Ethoxyquinoline-4-carbonitrile CAS No. 859938-23-1

2-Ethoxyquinoline-4-carbonitrile

Cat. No.: B11901552
CAS No.: 859938-23-1
M. Wt: 198.22 g/mol
InChI Key: IIEWEOBJLYFZEH-UHFFFAOYSA-N
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Description

2-Ethoxyquinoline-4-carbonitrile is a chemical compound with the molecular formula C12H10N2O. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is of particular interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyquinoline-4-carbonitrile typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-ethoxyquinoline-4-amine.

    Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts, along with appropriate solvents like dichloromethane or toluene.

Major Products

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: 2-Ethoxyquinoline-4-amine.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

2-Ethoxyquinoline-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxyquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of nucleic acids in microorganisms. Additionally, its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: A related compound with similar synthetic routes and applications.

    2-Methoxyquinoline-4-carbonitrile: Another quinoline derivative with comparable chemical properties.

    Quinoline-4-carboxylic acid: A compound formed through the oxidation of 2-Ethoxyquinoline-4-carbonitrile.

Uniqueness

This compound is unique due to its specific ethoxy and nitrile functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

859938-23-1

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-ethoxyquinoline-4-carbonitrile

InChI

InChI=1S/C12H10N2O/c1-2-15-12-7-9(8-13)10-5-3-4-6-11(10)14-12/h3-7H,2H2,1H3

InChI Key

IIEWEOBJLYFZEH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2C(=C1)C#N

Origin of Product

United States

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